Vicasinabin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for vicasinabin are proprietary and have not been fully disclosed in public literature. it is known that this compound was developed by Roche Holding AG and entered phase 2 clinical trials in 2020 . The compound was intended as an oral alternative to existing invasive treatments, such as injections into the eye .
Chemical Reactions Analysis
Vicasinabin, as a cannabinoid CB2 receptor agonist, primarily interacts with the CB2 receptors in the body. The specific types of chemical reactions it undergoes, common reagents, and conditions used in these reactions have not been detailed in the available literature. its primary function is to bind to and activate CB2 receptors, which are part of the endocannabinoid system .
Scientific Research Applications
Vicasinabin has been extensively studied for its potential in treating diabetic retinopathy. This condition is characterized by damage to the blood vessels in the retina due to high blood sugar levels in individuals with diabetes. This compound was developed as a potential oral treatment to improve the condition of these blood vessels and prevent vision loss . Despite its promise, the clinical trials did not show significant improvement in the condition of the blood vessels, leading to the discontinuation of its development .
Mechanism of Action
Vicasinabin exerts its effects by binding to and activating the cannabinoid CB2 receptors. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes, including inflammation and immune response. By activating CB2 receptors, this compound aims to reduce inflammation and protect the blood vessels in the retina from damage caused by high blood sugar levels .
Comparison with Similar Compounds
Vicasinabin is unique in its development as an oral treatment for diabetic retinopathy. Similar compounds include other cannabinoid CB2 receptor agonists, such as APX3330, which is also being developed as an oral treatment for diabetic retinopathy . Other companies, such as Bayer, InflammX, and Rezolute, also have oral, clinical-phase assets targeting similar conditions . this compound’s development was discontinued due to insufficient efficacy in clinical trials .
Properties
CAS No. |
1433361-02-4 |
---|---|
Molecular Formula |
C15H22N10O |
Molecular Weight |
358.40 g/mol |
IUPAC Name |
(3S)-1-[5-tert-butyl-3-[(1-methyltetrazol-5-yl)methyl]triazolo[4,5-d]pyrimidin-7-yl]pyrrolidin-3-ol |
InChI |
InChI=1S/C15H22N10O/c1-15(2,3)14-16-12(24-6-5-9(26)7-24)11-13(17-14)25(21-19-11)8-10-18-20-22-23(10)4/h9,26H,5-8H2,1-4H3/t9-/m0/s1 |
InChI Key |
MAYZWDRUFKUGGP-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)C1=NC2=C(C(=N1)N3CC[C@@H](C3)O)N=NN2CC4=NN=NN4C |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C(=N1)N3CCC(C3)O)N=NN2CC4=NN=NN4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.